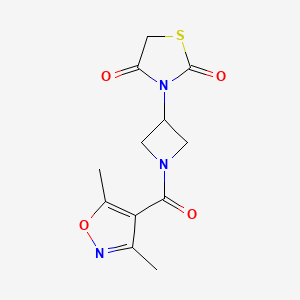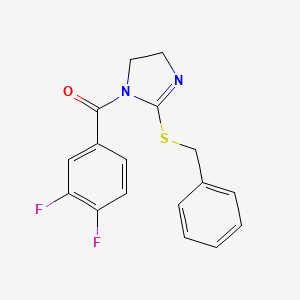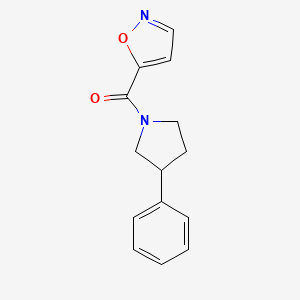
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione" is a chemical entity that appears to be a hybrid structure comprising azetidinone and thiazolidinone moieties. These structural motifs are known to exhibit a range of biological activities, including antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities . Additionally, such compounds have been synthesized with various substitutions to explore their potential in treating diseases like diabetes and to assess their renoprotective effects .
Synthesis Analysis
The synthesis of related compounds involves key synthons such as 2-N-(2-Phenyl-1H-indol-3-yl)imino-4-arylthiazoles, which are used to prepare azetidin-2-ones and thiazolidin-4-ones with an indole nucleus . The process typically includes condensation reactions and is characterized by analytical and spectral methods to confirm the structures of the newly synthesized compounds. In some cases, the synthesis may involve ring enlargement and contraction reactions, as seen in the reaction of 1,3-oxazolidine-2,4-diones and 1,3-thiazolidine-2,4-dione with 3-amino-2H-azirines .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . In some instances, the structure has been further confirmed by X-ray structure analysis, which provides detailed insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involving thiazolidinone and azetidinone derivatives can be complex. For instance, the reaction of 1,3-thiazolidine-2,4-dione with 3-amino-2H-azirines leads to products like 3,4-dihydro-3-(2-mercaptoacetyl)-2H-imidazol-2-ones, 5-amino-3,4-dihydro-2H-imidazol-2-ones, and N-(1,4-thiazin-2-ylidene)ureas . The mechanisms proposed for these reactions involve ring enlargement and contraction processes, which are supported by experimental evidence such as labeling studies.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been characterized to determine properties like solubility, melting points, and stability. The biological activities of these compounds, such as their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, are indicative of their chemical reactivity and interaction with biological systems . Additionally, some derivatives have shown significant anti-diabetic and renoprotective activities, suggesting their potential therapeutic applications .
Applications De Recherche Scientifique
Biological Potential and Synthetic Development
Thiazolidinediones, including structures similar to 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione, have been recognized for their significant biological potential, explored in drug discovery for their activities against various diseases. The synthetic development of these compounds has evolved over time, with advancements in green chemistry methodologies contributing to more sustainable and efficient synthesis processes. These compounds have shown great promise in medicinal chemistry, with applications ranging from antidiabetic treatments to potential anticancer properties (Santos, Jones Jr., & Silva, 2018).
Metabolic and Anticancer Effects
Thiazolidinediones have been investigated for their metabolic effects, primarily as antidiabetic agents due to their role as PPARγ agonists. Additionally, these compounds exhibit anti-cancer effects, which are not solely dependent on PPARγ activation but may involve other mechanisms such as inhibition of IGF-1 signaling, a pathway known to be dysregulated in various cancers (Mughal, Kumar, & Vikram, 2015).
Diverse Biological Activities
Research on thiazolidine derivatives, including those with structures related to the mentioned compound, has revealed a wide range of biological activities. These include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective effects, making them valuable scaffolds in drug design and discovery (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Modulation of Enzymatic Activity
Specific derivatives of thiazolidinediones have been explored for their ability to modulate enzymatic activities, such as PTP 1B inhibitors, which play a crucial role in insulin signaling pathways. These findings highlight the therapeutic potential of thiazolidinedione derivatives in managing diseases like Type 2 Diabetes Mellitus (Verma, Yadav, & Thareja, 2019).
Propriétés
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-6-10(7(2)19-13-6)11(17)14-3-8(4-14)15-9(16)5-20-12(15)18/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCBETBOLJKJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(4-Fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2507057.png)
![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2507060.png)
![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)
![4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2507066.png)
![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)


![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)

